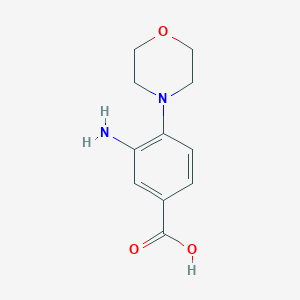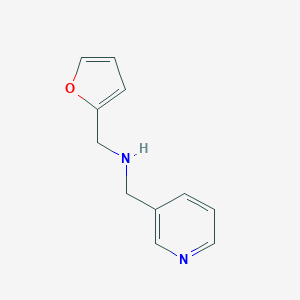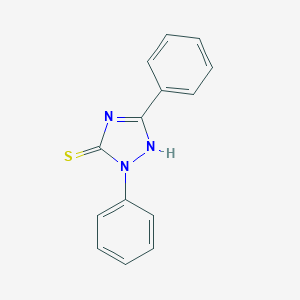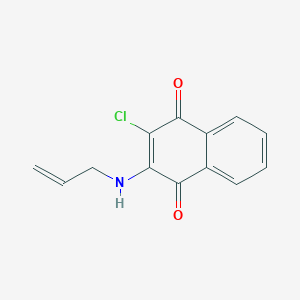
3-Amino-4-morpholin-4-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “3-Amino-4-morpholin-4-ylbenzoic acid” involves complex chemical reactions. More detailed information about its synthesis process can be found in the referenced materials .Molecular Structure Analysis
The molecular formula of “3-Amino-4-morpholin-4-ylbenzoic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) . The compound has a complex structure that contributes to its unique properties .Chemical Reactions Analysis
The chemical reactions involving “3-Amino-4-morpholin-4-ylbenzoic acid” are complex and require further study. The compound interacts with various other substances in the course of its reactions .Physical And Chemical Properties Analysis
“3-Amino-4-morpholin-4-ylbenzoic acid” has a molecular weight of 222.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 2 . Its exact mass is 222.10044231 g/mol .Applications De Recherche Scientifique
Applications in Pharmacology and Therapeutics
Phenolic acids, including compounds structurally related to 3-Amino-4-morpholin-4-ylbenzoic acid, have been extensively studied for their pharmacological effects. Chlorogenic Acid (CGA), for instance, showcases a broad spectrum of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective, among others. It's also involved in modulating lipid metabolism and glucose regulation, indicating its potential in treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Biochemical Implications in Cancer Research
The dietary intake of certain heterocyclic amines, structurally akin to 3-Amino-4-morpholin-4-ylbenzoic acid, has been implicated in cancer research. These compounds, formed in cooked meats, have been identified as potential etiologic agents in human breast cancer due to their capacity to cause DNA adducts in the mammary gland after metabolic activation. This points to the significance of understanding the molecular pathways of such compounds and their interactions with dietary factors (Snyderwine, 1994).
Role in Analytical Chemistry
In the realm of analytical chemistry, methods for determining antioxidant activity involve reactions with compounds structurally related to 3-Amino-4-morpholin-4-ylbenzoic acid. The detailed examination of antioxidant tests like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests, among others, illustrates the relevance of understanding the chemical characteristics and interactions of such compounds. This understanding is crucial for assessing the kinetics or reaching equilibrium states in these assays, often involving characteristic color changes or discoloration of solutions to be analyzed (Munteanu & Apetrei, 2021).
Industrial Applications
The industrial application of compounds like 3-Amino-4-morpholin-4-ylbenzoic acid is diverse. Amino-1,2,4-triazoles, sharing structural features with 3-Amino-4-morpholin-4-ylbenzoic acid, have been a basic raw material for the industry of fine organic synthesis. These compounds find use in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, among others. Less known applications include their use in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting the versatility of such compounds in various sectors (Nazarov et al., 2021).
Propriétés
IUPAC Name |
3-amino-4-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFQHYAVDIHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350631 |
Source


|
| Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-morpholin-4-ylbenzoic acid | |
CAS RN |
26586-19-6 |
Source


|
| Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)




![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)

